molecular formula C7H7Br B570226 4-Bromotoluene-2,3,5,6-D4 CAS No. 112484-85-2

4-Bromotoluene-2,3,5,6-D4

Cat. No. B570226
Key on ui cas rn: 112484-85-2
M. Wt: 175.061
InChI Key: ZBTMRBYMKUEVEU-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728014B2

Procedure details

General Procedure A. To a solution of lithium phenylacetylide (15.2 ml, 15.2 mmol) in DME (20 ml) under Argon at −78° C. was added triisopropoxylborane (3.5 ml, 15.2 mmol). The mixture was stirred at −78° C. for 1.5 hours. A solution of 1-bromo-4-methylbenzene (2 g, 11.7 mmol) in DME/THF (10 ml/10 ml) was degassed with dry argon, Pd(PPh3)4 (405 mg, 0.35 mmol) was added and the solution was degassed for another 5 min.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
DME THF
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
405 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[C-:2]#[C:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O(B(OC(C)C)OC(C)C)[CH:11](C)C.Br[C:24]1[CH:29]=[CH:28][C:27](C)=[CH:26][CH:25]=1>COCCOC.COCCOC.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:7]1([CH3:11])[CH:8]=[CH:9][C:4]([C:3]#[C:2][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:5][CH:6]=1 |f:0.1,5.6,^1:51,53,72,91|

Inputs

Step One
Name
Quantity
15.2 mL
Type
reactant
Smiles
[Li+].[C-]#CC1=CC=CC=C1
Name
Quantity
3.5 mL
Type
reactant
Smiles
O(C(C)C)B(OC(C)C)OC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
DME THF
Quantity
10 mL
Type
solvent
Smiles
COCCOC.C1CCOC1
Name
Quantity
405 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was degassed for another 5 min.
Duration
5 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1(=CC=C(C=C1)C#CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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